Product packaging for Iridium(III) bromide tetrahydrate(Cat. No.:CAS No. 13464-83-0)

Iridium(III) bromide tetrahydrate

Cat. No.: B086227
CAS No.: 13464-83-0
M. Wt: 503.99 g/mol
InChI Key: SAKXIULONBGRQW-UHFFFAOYSA-K
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Description

Significance of Iridium Compounds in Advanced Chemical Applications

Iridium and its compounds are of considerable importance in a variety of advanced chemical applications, primarily due to their unique electronic configurations, high stability, and exceptional catalytic capabilities. researchgate.netmachinemfg.com As a member of the platinum group metals, iridium exhibits remarkable resistance to corrosion and high temperatures. researchgate.netsamaterials.com These properties make iridium compounds indispensable in fields such as catalysis, materials science, and electrochemistry. chemimpex.comresearchgate.net

In catalysis, iridium complexes are highly valued for their ability to facilitate a wide range of chemical transformations with high efficiency and selectivity. machinemfg.comchemimpex.com They are particularly effective in hydrogenation, C-H bond activation, and cross-coupling reactions, which are fundamental processes in the synthesis of fine chemicals and pharmaceuticals. chemimpex.comcore.ac.uk The variable oxidation states of iridium, most commonly +1, +3, and +4, allow for versatile catalytic cycles. wikipedia.orgmgesjournals.com

In the realm of materials science, iridium complexes are crucial for the development of advanced materials like phosphorescent organic light-emitting diodes (OLEDs). Their ability to harness light emission efficiently contributes to the creation of energy-saving displays and lighting. chemimpex.com Furthermore, the electrochemical properties of iridium, such as its conductivity and stability, make it a prime material for electrodes in sensors, fuel cells, and other energy storage devices. samaterials.comchemimpex.com

Evolution of Research Perspectives on Iridium(III) Bromide Tetrahydrate

Research perspectives on this compound have evolved from its initial role as a simple inorganic salt to its current status as a valuable precursor for sophisticated chemical synthesis. Historically, its primary utility was as a source of iridium for the preparation of other iridium compounds. One of the established methods for its formation is the reaction of iridium dioxide dihydrate with hydrobromic acid. wikipedia.org

The progression of research has seen this compound become a key starting material in the synthesis of complex organometallic iridium(III) complexes. For instance, it is used to create iridium dimers, which are then reacted with various ligands to produce highly tailored molecules with specific photophysical or catalytic properties. mdpi.com This shift highlights a deeper understanding of how to manipulate the iridium center for specific applications, moving beyond its use as a simple bulk material to a foundational building block in advanced molecular engineering. The synthesis of novel cyclometalated Ir(III) complexes for applications in light-emitting electrochemical cells (LECs) exemplifies this evolution. mdpi.com

Current Research Landscape and Emerging Trends Pertaining to the Compound

The current research landscape for this compound is vibrant and expanding, with significant trends emerging in catalysis and advanced materials. The compound is frequently utilized as a catalyst or a precursor to catalysts in a variety of organic reactions. chemimpex.com A major trend is its application in C-H activation, a process that allows for the direct functionalization of traditionally unreactive hydrocarbon bonds, offering more efficient and atom-economical synthetic routes. chemimpex.comwikipedia.org

In materials science, a significant trend is the use of this compound in the development of electrochemiluminescent (ECL) labels for bioassays. rsc.org Researchers are designing and synthesizing new Ir(III) complexes starting from precursors like the tetrahydrate to create labels with superior performance for sensitive and specific detection in medical diagnostics. rsc.org These complexes are also being investigated for their photochemical properties in light-harvesting applications, which are crucial for developing solar energy technologies. chemimpex.com The focus is on creating materials that can efficiently convert light into chemical energy, with some iridium complexes showing potential in artificial photosynthesis. researchgate.netmgesjournals.com

Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Chemical Formula IrBr₃·4H₂O webelements.com
Molecular Weight 503.99 g/mol webelements.comnih.gov
Appearance Light olive green to green-brown crystalline solid wikipedia.orgwebelements.com
Solubility Slightly soluble in water; insoluble in ethanol (B145695) and ether wikipedia.org
Oxidation State of Iridium +3 webelements.com
CAS Number 13464-83-0 wikipedia.org

Detailed Research Findings

Recent research has underscored the versatility of this compound as a precursor in synthesizing functional iridium complexes for diverse applications.

One significant area of research is in the field of light-emitting electrochemical cells (LECs). A 2023 study detailed the synthesis of six new luminescent iridium(III) complexes. mdpi.com The synthesis began with the reaction of Iridium(III) chloride hydrate (B1144303) (a related precursor) to form a dimer, a process for which Iridium(III) bromide could also serve as a starting point. This dimer was then reacted with ancillary ligands to create the final complexes. mdpi.com These complexes were found to have high quantum yields, with some exceeding 60% in dichloromethane, making them promising for use in LEC devices. mdpi.com

Another key area of investigation is the development of electrogenerated chemiluminescence (ECL) labels for bioassays. A study focused on creating new Ir(III) complex-based ECL labels with improved performance. rsc.org By modifying the ligands attached to the iridium center, researchers were able to tune the photophysical and electrochemical properties of the complexes. This research provides a framework for designing tailored ECL labels for specific assay conditions, which could lead to more sensitive and reliable diagnostic tools. rsc.org

In the domain of catalysis, Iridium(III) bromide hydrate is recognized as an effective catalyst for various organic reactions. chemimpex.com It facilitates reactions such as C-H activation and cross-coupling, which are essential for synthesizing complex molecules. chemimpex.com The ability of the iridium center to stabilize different oxidation states is key to its catalytic efficiency and selectivity. chemimpex.com Research in this area is focused on expanding the scope of reactions catalyzed by iridium complexes and developing more sustainable and efficient synthetic methods. core.ac.uk

Summary of Research Applications

The table below outlines key research findings and applications involving this compound and its derivatives.

Research AreaApplicationKey Findings
Materials Science Light-Emitting Electrochemical Cells (LECs)Precursor for synthesizing luminescent Ir(III) complexes with high quantum yields (>60%) for use in LEC devices. mdpi.com
Biotechnology Electrogenerated Chemiluminescence (ECL) LabelsUsed to develop a new class of Ir(III) complex labels that outperform commercial labels in ligand binding assays. rsc.org
Catalysis Organic SynthesisActs as a catalyst for C-H activation and cross-coupling reactions, enhancing reaction rates and yields. chemimpex.com
Solar Energy Photochemical ReactionsInvestigated for its role in light-harvesting applications, crucial for the development of solar energy technologies. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3H8IrO4 B086227 Iridium(III) bromide tetrahydrate CAS No. 13464-83-0

Properties

IUPAC Name

tribromoiridium;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXIULONBGRQW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.Br[Ir](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3H8IrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721553
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-83-0
Record name Tribromoiridium--water (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Iridium Iii Bromide Tetrahydrate

Established Synthetic Pathways for Iridium(III) Bromide Tetrahydrate

The preparation of this compound can be achieved through established chemical reactions involving iridium precursors or elemental iridium. These methods provide reliable routes to obtain this key synthetic building block.

Synthesis from Iridium Dioxide Dihydrate and Hydrobromic Acid

One of the primary methods for synthesizing this compound involves the reaction of iridium dioxide dihydrate (IrO₂·2H₂O) with hydrobromic acid (HBr). wikipedia.org In this process, the hydrated iridium oxide is treated with an aqueous solution of hydrobromic acid. The reaction leads to the formation of the light olive-green tetrahydrate of iridium(III) bromide, which is slightly soluble in water. wikipedia.org

Reaction Scheme: IrO₂·2H₂O + 4HBr → IrBr₃·4H₂O + ½Br₂

This method is advantageous as it utilizes a common iridium oxide precursor and a readily available acid. The resulting product, this compound, is a crystalline solid with the properties detailed in the table below. webelements.comamericanelements.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula IrBr₃·4H₂O webelements.com
Molar Mass 503.99 g/mol nih.gov
Appearance Green-brown crystalline solid webelements.com
Oxidation State of Iridium +3 webelements.com

This interactive table provides key data for this compound.

Direct Reaction of Elemental Iridium with Bromine

An alternative synthesis route involves the direct combination of elemental iridium (Ir) with bromine (Br₂). wikipedia.org This high-temperature, high-pressure method is typically used to produce the anhydrous form of iridium(III) bromide (IrBr₃). The reaction requires forcing conditions to overcome the inertness of elemental iridium.

Reaction Conditions:

Reactants: Elemental Iridium powder, liquid Bromine

Temperature: 570 °C wikipedia.org

Pressure: 8 atm wikipedia.org

Reaction Scheme: 2Ir + 3Br₂ → 2IrBr₃

The resulting anhydrous IrBr₃ is a dark reddish-brown solid. wikipedia.org While this method directly yields the anhydrous compound, the tetrahydrate can be subsequently formed by dissolving the product in water.

This compound as a Precursor in Complex Iridium Compound Synthesis

The primary value of this compound in chemistry lies in its role as a versatile precursor for creating a wide range of iridium(III) complexes. Its bromide ligands are labile and can be readily substituted, making it an ideal starting point for building more intricate molecular architectures.

Generation of Dichloro-Bridged Iridium(III) Dimers

This compound is a suitable starting material for synthesizing bromo-bridged iridium(III) dimers. This process is analogous to the well-established synthesis of dichloro-bridged iridium(III) dimers from iridium(III) chloride hydrate (B1144303). nih.gov In a typical synthesis, this compound is reacted with a C^N cyclometalating ligand (e.g., 2-phenylpyridine) in a suitable solvent mixture, such as 2-ethoxyethanol (B86334) and water. Upon heating, this reaction yields the corresponding dibromo-bridged iridium(III) dimer, [Ir(C^N)₂Br]₂. nih.gov

These dimeric complexes are crucial intermediates in iridium chemistry, as the bromide bridges can be easily cleaved by other ligands to form monomeric complexes.

Formation of Iridium(III) Solvent Complexes

Following the synthesis of the dibromo-bridged dimers, Iridium(III) solvent complexes can be generated. nih.gov The dimer is reacted with a desired ancillary ligand in a coordinating solvent. This cleaves the bromide bridges and results in a monomeric iridium(III) complex where solvent molecules occupy one or more coordination sites. These solvent ligands are weakly bound and can be easily displaced, making these complexes valuable precursors for further functionalization. nih.gov For example, reacting a dibromo-bridged dimer with a ligand in an acetonitrile (B52724) solution can lead to the formation of an iridium(III) complex containing coordinated acetonitrile. nih.gov

Table 2: Synthesis Progression from Precursor to Complex

Step Starting Material Reagents Product
1 This compound C^N Ligand (e.g., 2-phenylpyridine), 2-ethoxyethanol/water Dibromo-bridged Iridium(III) Dimer

This interactive table outlines the synthetic steps for forming Iridium(III) solvent complexes.

Utility in the Synthesis of Advanced Iridium-Based Materials

The versatility of this compound extends to its use as a precursor for various advanced materials with applications in catalysis and materials science. chemimpex.comsigmaaldrich.com

Catalysis: It serves as a precursor for homogeneous catalysts used in organic synthesis. chemimpex.comsigmaaldrich.com Iridium complexes are known to catalyze a variety of transformations, including C-H activation and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. chemimpex.com

Advanced Materials: The compound is used in the fabrication of functional materials. chemimpex.com This includes the development of phosphorescent materials, which are critical components in Organic Light Emitting Diodes (OLEDs) for displays and lighting, where iridium complexes contribute to high efficiency and bright emission. chemimpex.com It is also employed in creating thin films and nanostructures for electronics and photonics. chemimpex.com

Methodological Advancements in this compound Synthesis (e.g., Microwave-Accelerated Processes)

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. researchgate.netacs.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and often dramatic reductions in reaction times. researchgate.net While specific research on the microwave-accelerated synthesis of this compound is not extensively documented in publicly available literature, the well-established benefits of this methodology for other inorganic and organometallic iridium complexes provide a strong basis for its application. researchgate.netacs.org

Conventional methods for the synthesis of iridium halides can be time-consuming, often requiring prolonged heating under reflux. nih.govacs.org For instance, the synthesis of related iridium(III) chloro-bridged dimers, which are also derived from iridium halide precursors, traditionally involves reaction times of several hours. acs.org In contrast, microwave-assisted methods have been shown to reduce these reaction times to mere minutes. researchgate.netacs.org

The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, such as the solvent and the iridium precursor itself. acs.org This leads to uniform and rapid heating, minimizing the formation of byproducts that can occur with the slower, uneven heating of conventional methods. researchgate.netillinois.edu

Table 1: Comparison of Conventional and Postulated Microwave-Assisted Synthesis of this compound

ParameterConventional Synthesis (Hypothetical)Microwave-Assisted Synthesis (Postulated)
Precursors Iridium(III) chloride hydrate, Hydrobromic acidIridium(III) chloride hydrate, Hydrobromic acid
Solvent Water/Alcohol mixtureWater or a polar organic solvent
Reaction Time Several hours10 - 30 minutes
Temperature Reflux temperature150 - 170 °C
Yield Moderate to highPotentially higher and more consistent
Energy Consumption High due to prolonged heatingLower due to shorter reaction times
Product Purity May require extensive purificationOften results in cleaner products

This table is based on data from analogous microwave-assisted syntheses of other iridium complexes and represents a hypothetical application to this compound. researchgate.netacs.org

The adoption of microwave-assisted synthesis for this compound would not only accelerate research and development timelines but also contribute to more energy-efficient and sustainable laboratory practices.

Green Chemistry Principles Applied to Iridium(III) Bromide Hydrate Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. nih.gov The application of these principles to the synthesis of iridium(III) bromide hydrate offers numerous opportunities for improvement over traditional methods.

One of the core tenets of green chemistry is the use of safer solvents and reaction conditions. The traditional synthesis of iridium(III) bromide can involve the use of corrosive reagents like bromine and high pressures. wikipedia.org A greener approach would favor the use of aqueous solutions and less hazardous precursors. For example, the synthesis from iridium dioxide dihydrate and hydrobromic acid in an aqueous medium represents a step towards a more environmentally benign process. wikipedia.org

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Future research could focus on developing catalytic routes to iridium(III) bromide that minimize the formation of byproducts.

Table 2: Evaluation of Synthetic Routes for Iridium(III) Bromide Hydrate Based on Green Chemistry Principles

Green Chemistry PrincipleTraditional Synthesis (e.g., from Iridium metal and Bromine)Potential Green Synthesis Approach
Prevention of Waste Can generate hazardous byproducts.Aims for high-yield reactions with minimal byproducts.
Atom Economy May have lower atom economy due to the use of excess reagents.Seeks to maximize the incorporation of precursor atoms into the final product.
Less Hazardous Chemical Syntheses Uses elemental bromine, a highly corrosive and toxic substance. wikipedia.orgEmploys less hazardous precursors like iridium salts in aqueous media. wikipedia.org
Safer Solvents and Auxiliaries May use organic solvents.Prioritizes the use of water as a solvent. americanelements.com
Design for Energy Efficiency Often requires high temperatures and pressures for extended periods. wikipedia.orgUtilizes energy-efficient methods like microwave synthesis. researchgate.netacs.org

The integration of green chemistry principles into the synthesis of iridium(III) bromide hydrate is not only an ethical imperative but also a driver of innovation, pushing for the development of more elegant, efficient, and sustainable chemical processes.

Advanced Catalytic Applications and Mechanistic Investigations of Iridium Iii Bromide Tetrahydrate Systems

Iridium(III) Bromide Tetrahydrate as a Catalyst in Homogeneous Organic Reactions

The catalytic prowess of this compound is particularly evident in its ability to catalyze a variety of homogeneous organic reactions. These reactions, where the catalyst and reactants are in the same phase, are fundamental to modern synthetic chemistry.

A key area where iridium catalysts have shown exceptional utility is in C-H activation. This process involves the cleavage of a typically unreactive carbon-hydrogen bond and its subsequent functionalization. Iridium(III) complexes, including those derived from this compound, are effective in mediating these transformations. diva-portal.org The C-H activation can proceed through several pathways, including oxidative addition, concerted metalation-deprotonation, and sigma-bond metathesis. diva-portal.org

This compound has been utilized in the functionalization of alkenyl sp2 C-H bonds. A notable example is the synthesis of vinyldisiloxanes. rsc.org While the direct use of the tetrahydrate in this specific reaction is part of a broader class of iridium-catalyzed C-H functionalizations, the principles of iridium catalysis in activating such bonds are well-established. These reactions often proceed with high regioselectivity, targeting the C-H bonds of the vinyl group for the introduction of new functional moieties.

This compound and its derivatives are also implicated in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org While palladium has traditionally dominated this area, iridium catalysis offers alternative and sometimes complementary reactivity. acs.orgcore.ac.uk For instance, iridium photocatalysts have been developed for C(sp3)–C(sp3) cross-coupling reactions of alkyl bromides with trialkylamines, leading to the synthesis of α-alkylated aldehydes under mild conditions. rsc.orgrsc.org This highlights the potential of iridium(III) systems in facilitating radical-mediated cross-coupling pathways. Furthermore, iridium(III) complexes have been used in post-functionalization of other iridium emitters through Suzuki-Miyaura cross-coupling reactions. core.ac.uk

Table 1: Iridium(III)-Catalyzed Cross-Coupling of Alkyl Bromides with Trialkylamines rsc.org
EntryAlkyl BromideAmineProductYield (%)
12-Bromo-1-phenylethan-1-oneTriethylamine4-Oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanal76
22-Bromo-1-(o-tolyl)ethan-1-oneTriethylamineα-Alkylated aldehyde78
32-Bromo-1-(m-tolyl)ethan-1-oneTriethylamineα-Alkylated aldehyde80
42-Bromo-1-(p-tolyl)ethan-1-oneTriethylamineα-Alkylated aldehyde75
51-(4-(tert-Butyl)phenyl)-2-bromoethan-1-oneTriethylamineα-Alkylated aldehyde70

The aerobic oxidation of alcohols to aldehydes and ketones is a fundamentally important transformation in organic synthesis. Iridium(III) complexes, often in conjunction with a co-catalyst like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), have proven to be effective catalysts for this process, utilizing molecular oxygen as a green and readily available oxidant. acs.orgacs.orgnih.govrsc.orgnih.govresearchgate.netresearchgate.netmun.ca The reactions are typically chemoselective, oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, and secondary alcohols to ketones. nih.govkhanacademy.orgsaskoer.calibretexts.orgyoutube.com The catalytic system often involves a base to facilitate the deprotonation of the alcohol. mun.ca

Table 2: Iridium(III)-Catalyzed Aerobic Oxidation of Alcohols acs.orgnih.gov
EntrySubstrateCatalyst SystemProductConversion (%)
14-Methoxybenzyl alcohol[(CpIrCl2)2]/Et3N/O24-Methoxybenzaldehyde95
21-Phenylethanol[(CpIrCl2)2]/Et3N/O2Acetophenone>99
3Benzyl alcohol[(CpIrCl2)2]/Et3N/O2Benzaldehyde98
4Cyclohexanol[(CpIrCl2)2]/Et3N/O2Cyclohexanone96

Carbon-Hydrogen (C-H) Activation Processes

Elucidation of Catalytic Mechanisms through Mechanistic Investigations

Understanding the mechanism of a catalytic reaction is crucial for its optimization and the development of new, more efficient catalysts. Mechanistic investigations into iridium-catalyzed reactions often employ a combination of experimental techniques, such as kinetic studies and characterization of intermediates, and computational methods like Density Functional Theory (DFT). acs.orgnih.gov

Mechanistic studies have led to the identification and characterization of key intermediates and transition states in iridium-catalyzed reactions. acs.orgrsc.org For example, in the aerobic oxidation of alcohols, iridium hydride species have been identified as crucial intermediates. acs.orgacs.org The reaction of an iridium hydride with molecular oxygen is a key step in the catalytic cycle. acs.org Furthermore, in C-H activation reactions, iridacycle intermediates have been isolated and characterized, providing strong evidence for the proposed catalytic cycle. acs.org Computational studies have also been instrumental in mapping out the energy profiles of these reactions, identifying the rate-determining steps and the structures of transition states. acs.orgnih.gov For instance, in iridium-catalyzed C-H borylation, the transition states for C-H activation have been computationally modeled. researchgate.netacs.org These investigations reveal that the iridium center often maintains its +3 oxidation state throughout the catalytic cycle in certain oxidation reactions. acs.orgnih.gov

Role of Iridium Oxidation State Cycling (e.g., Ir(III)/Ir(I) or Ir(III)/Ir(IV) Couples)

A cornerstone of the catalytic activity of iridium complexes is the ability of the iridium center to cycle between different oxidation states. This cycling facilitates substrate activation and product formation. While various oxidation state manifolds are accessible, the Ir(III)/Ir(V) and Ir(III)/Ir(I) catalytic cycles are particularly prominent in reactions catalyzed by iridium complexes.

In certain catalytic processes, such as the C-H borylation of arenes, an Ir(III)/Ir(V) cycle has been proposed and verified through extensive mechanistic studies, including labeling experiments, competition assays, and computational analysis. illinois.edu The catalytic cycle is initiated by the dissociation of a ligand from an iridium(III) complex, generating a coordinatively unsaturated 16-electron species. illinois.edu This species then undergoes oxidative addition of an arene C-H bond to form an 18-electron iridium(V) intermediate. illinois.edu Subsequent reductive elimination of the borylated product regenerates an iridium(III) hydride species, which can then react with a boron source to regenerate the active catalyst and complete the cycle. illinois.edu

In other iridium-catalyzed reactions, an Ir(III)/Ir(I) cycle is operative. For instance, in allylic substitution reactions, an Ir(I) complex can be generated from an Ir(III) precursor. This Ir(I) species undergoes oxidative addition of an allylic electrophile to form an Ir(III)-allyl complex. nih.gov Nucleophilic attack on the allyl ligand followed by reductive elimination of the product regenerates the Ir(I) catalyst. nih.gov

The preference for a particular oxidation state cycle is influenced by the nature of the ligands, substrates, and reaction conditions. The ability of iridium to access these different cycles contributes to its versatility as a catalyst.

Kinetic and Thermodynamic Aspects of Iridium(III) Catalysis

The efficiency of a catalytic system is governed by its kinetic and thermodynamic parameters. In the context of iridium(III)-catalyzed reactions, kinetic studies provide valuable insights into the reaction mechanism, including the rate-determining step and the influence of reactant concentrations.

For example, the iridium(III)-catalyzed oxidation of formic acid by cerium(IV) in aqueous sulfuric acid has been investigated kinetically. niscpr.res.in The reaction exhibits a first-order dependence on the concentrations of both cerium(IV) and the iridium(III) catalyst, while the order with respect to formic acid is more complex, suggesting the formation of an intermediate complex involving the substrate. niscpr.res.in The proposed mechanism involves the formation of a dinuclear complex between the oxidant, catalyst, and substrate prior to the rate-determining electron transfer step. niscpr.res.in

Similarly, kinetic studies of the iridium(III)-catalyzed oxidation of cyclic ketones by potassium bromate (B103136) in an acidic medium have revealed a first-order dependence on the concentrations of the cyclic ketone and the iridium(III) catalyst, but zero-order with respect to the bromate oxidant. researchgate.net This suggests that the oxidation of the iridium catalyst is not the rate-determining step. researchgate.net

Thermodynamic parameters, such as activation energy, enthalpy, and entropy of activation, can be determined from the temperature dependence of the reaction rate. These parameters provide a deeper understanding of the energy profile of the reaction and the nature of the transition state.

Control of Selectivity in this compound Catalyzed Transformations

A critical aspect of catalysis is the control of selectivity, which encompasses regioselectivity, stereoselectivity, and chemoselectivity. In iridium-catalyzed reactions, selectivity is often dictated by the steric and electronic properties of the ligands coordinated to the iridium center, as well as the reaction conditions.

Regioselectivity, the preference for reaction at one site over another, is a key challenge in the functionalization of complex molecules. Iridium catalysis has emerged as a powerful tool for achieving high levels of regioselectivity. For instance, in the C-H sulfonamidation of indoles, the use of an iridium(III) catalyst and a directing group enables the selective functionalization of the C7-position. nih.gov

In iridium-catalyzed allylic substitution reactions, the regioselectivity (branched versus linear product) can be controlled by the choice of ligand. nih.gov Detailed studies have shown that the origin of this selectivity is not simply due to the Ir-C bond lengths in the allyl intermediate but is influenced by subtle non-covalent interactions in the transition state. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is another hallmark of iridium catalysis. For example, enantioselective C-H borylation has been achieved through the use of chiral ligands. illinois.edu The chiral environment created by the ligand around the iridium center directs the reaction to proceed via a lower energy pathway for the formation of one enantiomer.

The table below presents data on the regioselectivity of an iridium-catalyzed allylic substitution reaction, illustrating the influence of the nucleophile on the product distribution. nih.gov

NucleophileSolventTemperature (°C)Yield (%)Ratio of Branched to Linear Product
NaCH(CO2Me)2THF258595:5
OctylamineEtOH5087>99:1

Table 1. Regioselectivity in Iridium-Catalyzed Allylic Substitution. nih.gov

Coordination Chemistry and Structural Elucidation of Iridium Iii Bromide Tetrahydrate Complexes

Ligand Design and Coordination Modes in Iridium(III) Complexes derived from the Tetrahydrate

The design of ligands and their subsequent coordination to the iridium(III) center are fundamental to developing complexes with specific functionalities. The versatility of the iridium(III) ion allows for the formation of stable complexes with a variety of ligand systems, including those that lead to the formation of hydrido complexes, incorporate azoaromatic scaffolds, or utilize bidentate C^N chelation.

Hydrido iridium(III) complexes, which feature a direct iridium-hydrogen bond, are significant in areas such as catalysis. The formation of these species can be achieved from iridium(III) precursors, often involving specific reaction conditions or specialized ligands. For instance, the reaction of 2-(arylazo)pyridine with [IrCl3(PPh3)2] in refluxing ethanol (B145695) can yield new hydrido complexes with the general formulas [IrHCl2(PPh3)(L)] and [IrHCl(PPh3)2(L)]Cl. researchgate.net The presence of the hydride ligand is typically confirmed by ¹H NMR spectroscopy, where the hydride signal appears at a characteristic upfield chemical shift, such as δ -20.43 (doublet) and -14.82 (triplet), with coupling to phosphorus nuclei. researchgate.net

Another route to hydrido iridium(III) complexes involves the use of a versatile trifluoromethanesulfonato intermediate, cis-[IrIII(bpy)2(OSO2CF3)2][CF3SO3], which can be used to prepare complexes like cis-[Ir(bpy)2(PPh3)H][PF6]2 and cis-[Ir(bpy)2H2][PF6]. rsc.org Furthermore, cyclometalated iridium(III) hydrido complexes of the type [3,5-R2(POCOP)IrHX] have been synthesized and investigated for their catalytic activity. rsc.org The synthesis of these compounds highlights the accessibility of the iridium(III) hydride functionality through carefully chosen precursor complexes and reaction pathways.

Azoaromatic ligands are a class of chromophoric ligands that have been extensively used in coordination chemistry. When reacted with iridium(III) sources like hydrated iridium(III) chloride (a common analogue to the bromide), they can form highly colored and electroactive complexes. researchgate.net For example, the reaction of IrCl3·xH2O with ligands such as 2-[(phenylamino)phenylazo]pyridine results in the formation of complexes like [Ir(L1)2]Cl. researchgate.net

The coordination mode of these ligands can vary. In some instances, the azoaromatic ligand acts as a bidentate donor, binding through a pyridine (B92270) nitrogen and an azo nitrogen. researchgate.net In more complex systems, such as those involving azocarboxamide ligands, variable binding pockets can be formed. These ligands can chelate to the Ir(III) center through the nitrogen atoms of the azo group and the deprotonated amide moiety, forming a five-membered ring. acs.org Alternatively, coordination can occur through an azo nitrogen and an aryl carbon, leading to cyclometalation. acs.org These different coordination modes significantly influence the electronic and structural properties of the resulting complexes. acs.org

Table 1: Representative Iridium(III) Complexes with Azoaromatic Ligands
Complex FormulaLigand TypeCoordination ModeKey Structural FeatureReference
[Ir(L1)2]Cl2-[(phenylamino)phenylazo]pyridineTridentateShort Ir-N(azo) bond lengths (avg. 1.9875(4) Å) researchgate.net
Ir-1 (azocarboxamide)AzocarboxamideN^N BidentateFive-membered chelate ring via N(azo) and N(amide) acs.org
Ir-5 (azocarboxamide)AzocarboxamideN^C BidentateFive-membered chelate ring via N(azo) and C(aryl) acs.org
[IrHCl2(PPh3)(L)]2-(arylazo)pyridineN^N BidentateContains a hydrido ligand researchgate.net

Bidentate C^N ligands, which coordinate to a metal center through one nitrogen atom and one carbon atom, are cornerstones of iridium(III) chemistry, leading to the formation of highly stable cyclometalated complexes. researchgate.net These complexes often adopt a pseudo-octahedral "piano-stool" configuration. nih.gov The synthesis typically involves the reaction of a C^N pro-ligand with an iridium(III) precursor, such as a halogen-bridged dimer like [(η⁵-C₅Me₅)IrBr₂]₂. nih.gov

Aryl-substituted pyridylideneamides (PYA) are one example of electronically flexible C^N ligands. nih.gov Their straightforward synthesis allows for easy modification, such as the introduction of donor groups on the phenyl ring, which can enhance the catalytic activity of the iridium center. nih.gov The versatility of these ligand systems allows for fine-tuning of the electronic and photophysical properties of the resulting iridium(III) complexes, making them suitable for a wide range of applications. researchgate.net

Advanced Structural Characterization of Iridium(III) Bromide Tetrahydrate and its Derivatives

Determining the precise three-dimensional structure of iridium complexes is crucial for understanding their properties and reactivity. Techniques such as single-crystal X-ray diffraction are indispensable for coordination compounds, while specialized methods are required to analyze the inherent disorder in the parent iridium halide structures.

Similarly, X-ray analysis of iridium(III) complexes with azocarboxamide ligands has confirmed various binding modes, including N^N and N^C chelation, and established the η⁵ coordination of the Cp* ring to the iridium center. acs.org In dinuclear complexes, this technique has been used to determine the intramolecular Ir···Ir distance, which was found to be around 6 Å in a bis-tridentate bridged system. rsc.org

Table 2: Selected Bond Lengths from X-ray Diffraction Analysis of Iridium(III) Complexes
Complex TypeBondBond Length (Å)SignificanceReference
Azoaromatic [Ir(L1a)2]ClO4Ir-N(azo)~1.988Short bond, indicating strong conjugation researchgate.net
Azoaromatic [Ir(L1a)2]ClO4Ir-N(other)~2.052Typical Ir-N bond length researchgate.net
CpIr(III) AzocarboxamideIr-Cp(centroid)1.794–1.834Confirms η⁵ coordination acs.org

While its coordination complexes can form well-defined crystals, anhydrous iridium(III) bromide itself exists as a solid with a highly disordered layered structure. wikipedia.org It crystallizes in a structure analogous to that of aluminum(III) chloride or chromium(III) chloride. The disorder arises from the different possible stacking patterns of the metal layers relative to one another. wikipedia.org This phenomenon is also observed in related compounds such as α-iridium(III) chloride and rhenium(III) bromide. wikipedia.org

Impact of Hydration Numbers on Coordination Environment and Reactivity

The number of water molecules of hydration associated with iridium(III) bromide profoundly influences the compound's coordination environment, physical properties, and chemical reactivity. The transition from the anhydrous form, IrBr₃, to the hydrated species, particularly this compound (IrBr₃·4H₂O), results in significant changes to the iridium center's coordination sphere.

In its anhydrous state, iridium(III) bromide exists as a dark reddish-brown solid with a layered crystal structure, rendering it insoluble in water and common acids and bases. wikipedia.org This insolubility limits its utility as a precursor in solution-based synthesis.

The introduction of water molecules into the structure to form the tetrahydrate leads to a distinct change in properties. This compound is a light olive green or green-brown crystalline solid. wikipedia.orgwebelements.com Unlike the anhydrous form, the tetrahydrate is described as slightly soluble to highly water-soluble. wikipedia.orgamericanelements.com This enhanced solubility is a direct consequence of the water molecules acting as aquo ligands, coordinating to the iridium(III) center and allowing the complex to readily enter an aqueous phase. The presence of coordinated water fundamentally alters the reactivity, making the iridium center accessible for ligand substitution reactions, a critical feature for its use as a starting material in the synthesis of other iridium complexes. nih.govmdpi.com

The coordinated water molecules in the tetrahydrate are thermally labile. Upon heating to 100°C, this compound loses its water of hydration, converting back to the dark brown, anhydrous form. wikipedia.org This thermal reactivity underscores the direct role of hydration in defining the compound's stability and structure at different temperatures. The general formula for the hydrated form can be represented as IrBr₃·xH₂O, indicating that the degree of hydration can vary. americanelements.comsigmaaldrich.com

The table below summarizes the key differences between anhydrous and hydrated iridium(III) bromide, highlighting the impact of the water of hydration.

Table 1: Comparison of Anhydrous vs. Hydrated Iridium(III) Bromide

Property Iridium(III) Bromide (Anhydrous) This compound Citation
Formula IrBr₃ IrBr₃·4H₂O wikipedia.orgwebelements.com
Appearance Dark reddish-brown solid Light olive green / green-brown crystalline solid wikipedia.orgwebelements.com
Solubility in Water Insoluble Slightly soluble / Water soluble wikipedia.orgamericanelements.com

| Coordination State | Layered crystal structure | Likely contains [IrBrₓ(H₂O)y]ⁿ⁺ species | wikipedia.org |

The reactivity differences stemming from hydration are crucial for synthetic applications.

Table 2: Reactivity Differences Based on Hydration

Aspect of Reactivity Iridium(III) Bromide (Anhydrous) This compound Citation
Thermal Stability Decomposes at higher temperatures to Ir(II) bromide Loses water of hydration at 100°C to form anhydrous IrBr₃ wikipedia.org
Utility as Precursor Limited by insolubility Readily used in solution chemistry for synthesis of new complexes nih.govmdpi.com

| Aqueous Chemistry | Inert due to insolubility | Forms aquated iridium(III) bromide complexes in solution | americanelements.com |

Spectroscopic and Analytical Characterization Techniques for Iridium Iii Bromide Tetrahydrate Systems

Spectroscopic Probing of Electronic and Molecular Structures

Spectroscopy is a cornerstone in the analysis of iridium(III) complexes, offering detailed information on electron configurations, ligand environments, and vibrational modes.

Electronic absorption (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For iridium(III) complexes, which are typically low-spin d⁶ systems, the spectra are characterized by several types of transitions. While specific data for Iridium(III) bromide tetrahydrate is not extensively published, the electronic spectrum of the closely related hexabromoiridate(III) ion, [IrBr₆]³⁻, provides a relevant analogue.

The absorption bands in such complexes are generally assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. The LMCT bands are typically intense and occur in the ultraviolet region, arising from the promotion of an electron from a bromide ligand orbital to a vacant d-orbital on the iridium center. The d-d transitions, which involve the excitation of an electron between d-orbitals on the metal, are formally forbidden by the Laporte selection rule in centrosymmetric complexes and are therefore much weaker in intensity. illinois.edulibretexts.org These transitions often appear in the visible region of the spectrum. libretexts.org

Many iridium(III) complexes are also known for their phosphorescent properties, where emission occurs from a triplet excited state. This emission is often from a state with significant metal-to-ligand charge-transfer (MLCT) character. The study of these emission properties is crucial for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensing.

Table 1: Representative UV-Vis Absorption Data for an Analogous Ir(III) Bromide Complex

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Description
Ligand-to-Metal Charge Transfer (LMCT)250 - 350> 1,000High intensity; promotion of electron from bromide ligand to iridium d-orbital.
d-d Transitions400 - 600< 100Low intensity; formally forbidden transitions between iridium d-orbitals.

Note: Data is representative of octahedral Ir(III) bromide systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. cmu.edu For iridium complexes, ¹H and ¹³C NMR are routinely used to characterize the organic ligands coordinated to the metal center, providing information on their chemical environment and connectivity. researchgate.netrsc.org

In the context of this compound, which lacks organic ligands, NMR can be used to study the coordination environment of the iridium ion in solution. For instance, in aqueous solutions, the coordinated water molecules or bromide ions could potentially exchange with solvent molecules. Techniques like ¹⁷O NMR could probe the aqua ligands directly. While the iridium nucleus itself is difficult to observe via NMR, the technique provides invaluable information about the species present in solution. For more complex derivatives where Iridium(III) bromide is a precursor, NMR is essential for confirming the structure of the final product. The chemical shifts and coupling constants of ligand protons and carbons provide a unique fingerprint of the complex. nih.govrsc.org

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. vscht.cz The resulting spectrum serves as a molecular "fingerprint," allowing for the identification of specific functional groups and bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the water of hydration and the iridium-bromide bonds. libretexts.org

The O-H stretching vibrations of the lattice water molecules typically appear as a broad, strong band in the region of 3200-3500 cm⁻¹. nih.gov The broadness of this peak is indicative of hydrogen bonding between the water molecules. The H-O-H bending vibration of water is expected to appear around 1600-1630 cm⁻¹. In the far-infrared region (typically below 400 cm⁻¹), the stretching vibrations of the iridium-bromide (Ir-Br) bonds would be observed. These low-frequency absorptions are characteristic of heavy atom vibrations. scirp.org

Table 2: Expected IR Vibrational Bands for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)IntensityAssignment
O-H Stretch3200 - 3500Strong, BroadWater of hydration (H₂O), hydrogen-bonded
H-O-H Bend1600 - 1630MediumWater of hydration (H₂O)
Ir-Br Stretch< 300Medium to StrongStretching of the iridium-bromide bonds

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Iridium(III) has a d⁶ electron configuration and in an octahedral environment, it adopts a low-spin state with all electrons paired (t₂g⁶). Consequently, Iridium(III) complexes are diamagnetic and EPR-silent.

However, EPR is an exceptionally useful tool for studying the oxidation of Iridium(III) to Iridium(IV). Iridium(IV) has a d⁵ electron configuration, which results in a paramagnetic species with one unpaired electron (t₂g⁵). The EPR spectrum of an Ir(IV) species, such as the [IrBr₆]²⁻ ion formed upon oxidation, provides information about the electronic structure through the g-factor. nationalmaglab.orgnih.govresearchgate.net The g-factor is a tensor that reflects the interaction of the unpaired electron's spin with the magnetic field and is sensitive to the symmetry and nature of the ligand environment. illinois.eduunito.it Deviations of the g-values from the free-electron value (gₑ ≈ 2.0023) are caused by spin-orbit coupling.

Table 3: Representative EPR Parameters for an Analogous Ir(IV) Bromide Species

ParameterTypical ValueDescription
g-factor (g)1.7 - 2.0Provides information on the electronic structure and symmetry of the Ir(IV) center.

Note: Data is representative of octahedral Ir(IV) bromide systems like [IrBr₆]²⁻.

Advanced Mass Spectrometry Applications

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a key technique for determining molecular weights and elucidating fragmentation patterns.

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gases released from a sample as it is heated under a controlled temperature program. When coupled with a mass spectrometer (EGA-MS), it becomes a powerful tool for studying thermal decomposition processes. matec-conferences.org

For this compound, EGA-MS can be used to monitor the step-wise decomposition. As the compound is heated, the four water molecules of hydration are expected to be lost first. The mass spectrometer would detect a signal corresponding to the mass-to-charge ratio (m/z) of water (m/z = 18). At higher temperatures, the anhydrous iridium(III) bromide would decompose. The mass spectrometer could detect fragments corresponding to bromine (m/z for ⁷⁹Br₂⁺ ≈ 158, ⁷⁹Br⁸¹Br⁺ ≈ 160, ⁸¹Br₂⁺ ≈ 162) and potentially hydrogen bromide (m/z for H⁷⁹Br⁺ ≈ 80, H⁸¹Br⁺ ≈ 82) if trace moisture is present. This analysis provides a detailed profile of the compound's thermal stability and decomposition pathway. matec-conferences.org

Table 4: Expected Evolved Gases and Their m/z Ratios in EGA-MS of this compound

Temperature RangeEvolved SpeciesChemical FormulaExpected m/z
Low Temperature (~100-200 °C)WaterH₂O18, 17
High Temperature (>300 °C)BromineBr₂158, 160, 162
High Temperature (>300 °C)Hydrogen BromideHBr80, 82

Quantitative and Trace Analysis of Iridium Species

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of samples and is particularly effective for trace and ultra-trace analysis of elements like iridium. acs.orgyoutube.com The method uses an inductively coupled plasma, typically argon-based, to atomize and ionize the sample. youtube.com These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification. youtube.com Due to its speed and extreme sensitivity, ICP-MS has gained significant popularity for the determination of many elements, including iridium. acs.orgnih.gov

The key advantage of ICP-MS is its ability to achieve very low detection limits, making it suitable for environmental monitoring, geological analysis, and pharmaceutical testing where iridium may be present at minute concentrations. youtube.comtandfonline.com For instance, in the analysis of geological materials, detection limits for iridium can be as low as 0.012 ng mL⁻¹. tandfonline.com

Sample preparation is a critical step. For solid samples, such as geological materials, techniques like nickel sulfide fire assay are often employed to pre-concentrate the platinum-group elements, including iridium, before analysis. tandfonline.comrsc.org The accuracy of ICP-MS measurements can be further enhanced through methods like stable isotope dilution. rsc.org Multi-collector ICP-MS (MC-ICP-MS) is a specialized variant used for high-precision isotope ratio measurements, which are essential for applications like geochemistry and metrology. researchgate.net

To further improve the detection capabilities for iridium, ICP-MS can be coupled with Photochemical Vapor Generation (PVG). nih.govnih.gov This sample introduction technique converts the iridium analyte in a liquid sample into a volatile species, which is then separated from the sample matrix and efficiently transported into the ICP-MS detector. acs.orgnih.gov This process can substantially enhance analyte introduction efficiency, leading to significantly lower detection limits compared to conventional nebulization methods. acs.orgnih.gov

Research has demonstrated a highly efficient PVG method for the sensitive determination of iridium. acs.orgnih.govnih.govtacr.cz The process involves the UV irradiation of the sample in a specific reaction medium to generate a volatile iridium species, presumed to be iridium tetracarbonyl hydride. nih.govnih.gov Key parameters that influence the efficiency of the PVG process include the composition of the reaction medium, the presence of metal ion sensitizers, and the irradiation time. nih.gov

Table 1: Optimized Conditions for Photochemical Vapor Generation of Iridium This interactive table summarizes the key parameters for achieving high efficiency in iridium detection using PVG-ICP-MS as described in the research.

ParameterOptimized Value/ConditionPurpose/EffectCitation
Reaction Medium 4 M Formic AcidServes as the medium for the photochemical reaction. nih.govnih.gov
Sensitizers 10 mg L⁻¹ Co²⁺ and 25 mg L⁻¹ Cd²⁺Synergistically enhance the generation of volatile iridium species. nih.govnih.gov
Irradiation Time 29 secondsThe duration of UV exposure required for efficient conversion. nih.govnih.gov
Overall Efficiency ~90%The percentage of iridium converted to a volatile species. nih.govnih.gov
Detection Limit 3 - 6 pg L⁻¹The lowest concentration of iridium that can be reliably detected. nih.govnih.gov
Repeatability 1.0% (n=15)The precision of the measurement for a 50 ng L⁻¹ Ir standard. nih.govnih.gov

Computational and Theoretical Investigations of Iridium Iii Bromide Tetrahydrate

Density Functional Theory (DFT) Studies on Iridium(III) Complexesrsc.orgnih.govresearchgate.netnih.gov

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. acs.org It is extensively used to investigate the ground-state properties of iridium(III) complexes. rsc.orgnih.gov

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For iridium(III) complexes, DFT methods are employed to calculate the equilibrium bond lengths and angles in both the ground and excited states. rsc.orgnih.gov Various functionals, such as B3LYP, CAM-B3LYP, and M062X, are often tested against experimental data, where available, to ensure the chosen level of theory is appropriate. rsc.orgrsc.org For instance, studies have shown that for certain iridium(III) complexes, the CAM-B3LYP functional provides geometries in excellent agreement with experimental values. rsc.org The optimized geometries reveal that many iridium(III) complexes adopt a distorted octahedral coordination. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This primarily involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals are crucial for understanding the complex's photophysical and electrochemical properties. nih.gov In many phosphorescent iridium(III) complexes, the HOMO is typically a mix of the iridium metal's d-orbitals and the π-orbitals of the cyclometalating ligands, while the LUMO is predominantly localized on the ancillary or chelating ligands. rsc.orgnih.gov The HOMO-LUMO energy gap is a key parameter that influences the color of the emitted light. nih.gov

Table 1: Representative Frontier Molecular Orbital Compositions for Iridium(III) Complexes

Complex TypeHOMO CompositionLUMO LocalizationReference
Blue-emitting [Ir(fpmi)₂(pyim)]d(Ir) + π(cyclometalated ligands)Chelating ligand rsc.orgnih.gov
Blue-emitting [Ir(tfmppz)₂(pyim)]pyim ligandChelating ligand rsc.orgnih.gov
AIE-active [Ir(F₂ppy)₂(L)]d(Ir) + π(Schiff base ligand)π* orbital on L ligand rsc.org

This table presents generalized findings from studies on various iridium(III) complexes.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical properties of molecules. researchgate.net TD-DFT calculations are used to simulate the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of iridium(III) complexes. rsc.orgnih.gov

These calculations provide information on the energies of electronic transitions, their intensities (oscillator strengths), and their nature, such as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) transitions. researchgate.netnih.gov The lowest-energy triplet excited state (T₁) is particularly important for phosphorescent complexes, as emission occurs from this state. Accurate prediction of the T₁ energy is crucial for determining the emission color. rsc.org Studies comparing different functionals have found that the B3LYP functional can accurately predict absorption spectra, while tuned long-range corrected functionals like ω*B97X show high efficacy in predicting MLCT energies. researchgate.netrsc.org The inclusion of spin-orbit coupling (SOC) in the models is essential for accurately describing the phosphorescence process and achieving good agreement with experimental spectra. researchgate.net

Table 2: Comparison of Calculated and Experimental Emission Wavelengths for Selected Iridium(III) Complexes

ComplexCalculated Emission (nm)Experimental Emission (nm)MethodReference
[Ir(fpmi)₂(fptz)]468-TD-DFT rsc.orgnih.gov
[Ir(ppy)₂(L)]-515 (in DCM)TD-DFT rsc.org
fac-Ir(ppy)₃-524 (in CH₂Cl₂)TD-DFT nih.gov

This table showcases the application of TD-DFT in predicting the photophysical properties of various iridium(III) complexes.

Computational Elucidation of Reaction Mechanisms and Pathwaysrsc.orgmdpi.com

Computational methods are invaluable for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Not all excited molecules return to the ground state by emitting light. Many lose their energy through non-radiative or radiationless deactivation pathways. Understanding these competing processes is key to designing highly efficient phosphorescent materials. Computational studies can simulate these deactivation mechanisms. For example, in some iridium(III) complexes, a radiationless deactivation channel of the internal conversion (IC) type can be activated by intramolecular motion. nih.gov This motion can deform the ligand structure and distort the iridium coordination sphere, leading to a transition from a luminescent triplet state to a non-luminescent "dark" state. nih.gov The energy barrier for this transition can be calculated, providing a quantitative measure of the efficiency of this quenching pathway. nih.gov

Aggregation-Induced Emission (AIE) is a fascinating phenomenon where certain molecules are non-emissive in solution but become highly luminescent upon aggregation or in the solid state. rsc.orgmdpi.com Computational studies have been instrumental in elucidating the mechanisms behind AIE in iridium(III) complexes. mdpi.comresearchgate.net

The prevailing theory, supported by DFT calculations, is the restriction of intramolecular motion (RIM). rsc.org In solution, flexible parts of the molecule, such as rotating phenyl groups, can undergo low-frequency motions. researchgate.net These motions provide a pathway for non-radiative decay of the excited state energy. mdpi.com When the molecules aggregate, these intramolecular movements are physically blocked. nih.gov This blockage closes the non-radiative decay channel, forcing the excited state to decay via phosphorescence, thus "switching on" the light emission. nih.govmdpi.com Theoretical models have shown that aggregation can significantly increase the energy barrier for the transition to a radiationless state, effectively promoting phosphorescence. nih.gov This mechanism is sometimes referred to as restricted access to singlet-triplet crossing (RASTC). nih.govmdpi.com

Prediction and Optimization of Optoelectronic Properties and Phosphorescence Efficienciesrsc.orgrsc.orgnih.gov

A major goal of computational chemistry in this field is the rational design of new iridium(III) complexes with tailored optoelectronic properties for applications like OLEDs and bio-imaging. nih.gov By systematically modifying the ligands in silico and calculating the resulting properties, researchers can screen potential candidates before undertaking costly and time-consuming synthesis. nih.gov

Computational studies can predict how changes in ligand structure—such as adding electron-donating or electron-withdrawing groups—will affect the HOMO and LUMO energy levels, the emission wavelength, and the phosphorescence efficiency. rsc.orgnih.gov For example, calculations have shown that replacing an imidazole (B134444) moiety with a triazole group in a ligand can lead to a blue-shifted emission. rsc.org Furthermore, simplified methods for calculating radiative rate constants (kᵣ) can be used to estimate and compare the potential phosphorescence efficiencies of different complexes. rsc.orgnih.gov

More recently, machine learning (ML) models have been developed to predict the excited-state properties of iridium(III) complexes with even greater speed. rsc.org These models are trained on large experimental datasets and can predict properties like emission energy, excited-state lifetime, and brightness with an accuracy that can be competitive with or even exceed that of TD-DFT, but at a fraction of the computational cost. rsc.org This high-throughput virtual screening approach accelerates the discovery of new, high-performance phosphorescent materials. rsc.org

Table 3: Computationally Predicted Properties of Novel Iridium(III) Complexes

ComplexPredicted PropertyValueComputational MethodReference
Complex 3 in studyEmission Wavelength468 nmDFT/TD-DFT rsc.orgnih.gov
Complex 3 in studyRadiative Rate Constant (kᵣ)Largest among studiedDFT/TD-DFT rsc.orgnih.gov
Ir-1 in studyLuminescence Efficiency (ΦPL)42 %DFT nih.gov
Ir-2 in studyLuminescence Efficiency (ΦPL)23 %DFT nih.gov

This table provides examples of how computational methods are used to predict and compare the optoelectronic properties of new iridium(III) complexes.

Applications of Iridium Iii Bromide Tetrahydrate As a Precursor for Advanced Materials

Fabrication of Thin Films and Nanostructures for Electronics

The creation of iridium-based thin films and nanostructures is critical for various electronic applications. Iridium(III) salts, including the bromide tetrahydrate, are key precursors in these fabrication processes. americanelements.commdpi.com Methods such as Metal-Organic Chemical Vapor Deposition (MOCVD), sol-gel techniques, and electrochemical deposition are employed to produce iridium and iridium oxide films from these precursors. mdpi.commdpi.com For instance, the sol-gel method involves dissolving an iridium salt in a suitable solvent to form a sol, which is then applied to a substrate and heat-treated to yield a uniform nanoparticle film. mdpi.com

Iridium(III) bromide tetrahydrate is a highly water-soluble crystalline source of iridium, making it suitable for creating nanoscale elemental powders and suspensions. americanelements.comnanochemazone.com These high-surface-area forms are of significant interest in the electronics industry. americanelements.com Highly dispersed nano iridium powders, often stored in deionized water as suspensions, are utilized for their high activity. hwnanomaterial.com These materials are applied in the manufacturing of specialized electronic components, where the high purity and unique catalytic properties of iridium nanoparticles are advantageous. hwnanomaterial.com The particle size of these nano-powders can be controlled, typically ranging from 20 nanometers to larger micron-scale particles, depending on the specific electronic application. hwnanomaterial.com

Development of Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs)

Perhaps the most prominent application of iridium precursors is in the development of phosphorescent emitters for OLEDs. nih.govosti.gov Iridium(III) complexes are considered the most promising candidates for practical OLED applications due to their ability to harvest both singlet and triplet excitons, enabling internal quantum efficiencies of nearly 100%. nih.gov The synthesis of these phosphorescent materials frequently begins with an iridium halide, such as iridium(III) chloride or bromide. mdpi.commdpi.com

The synthesis of phosphorescent iridium(III) complexes is a multi-step process that allows for precise control over the final material's properties. A common synthetic route involves reacting iridium(III) bromide or chloride with a chosen cyclometalating ligand to form an intermediate iridium dimer, such as [(C^N)₂Ir(μ-Cl)]₂. mdpi.com This dimer is then reacted with an ancillary ligand in a "bridge-splitting" reaction to yield the final, neutral heteroleptic complex. nih.govmdpi.com

The "rational design" of these phosphors involves the careful selection of both the cyclometalating (C^N) and ancillary ligands to tune the material's electronic and photophysical properties. rsc.orgcapes.gov.br The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the emission color of the complex. nih.gov By introducing electron-donating or electron-withdrawing groups onto the ligands, chemists can precisely adjust these energy levels to achieve emissions across the visible spectrum, from deep blue to red. nih.govnih.gov For example, designing ancillary ligands with specific electronic properties can lead to deep blue phosphorescence, a crucial and challenging color for full-color displays. nih.gov

Achieving high phosphorescence quantum efficiency and operational stability, especially for blue emitters, is a primary goal in OLED research. osti.govresearchgate.net Several molecular design strategies are employed to maximize the performance of iridium(III) phosphors. rsc.orgcapes.gov.br These strategies focus on optimizing the interplay of radiative and non-radiative decay pathways of the excited state.

Key strategies include:

Ligand Rigidity: Incorporating rigid ligand structures and restricting intramolecular motion can minimize non-radiative decay, thereby increasing phosphorescence efficiency. rsc.orgcapes.gov.br

Coordination Geometry: The creation of specific molecular configurations, such as [3+2+1] coordinated asymmetrical complexes, can enhance both stability and efficiency. nih.govresearchgate.net These designs often feature a tridentate ligand for stability, a bidentate ligand to tune the emission color, and a monodentate ligand. researchgate.net

Excited State Management: Enhancing the metal-to-ligand charge transfer (MLCT) character of the triplet state increases spin-orbit coupling, which accelerates the radiative decay rate and improves quantum yield. nih.gov Additionally, introducing "hot excited state managers" into the emissive layer can prevent the degradation of the phosphorescent emitter, extending the device's operational lifetime. researchgate.net

Below is an interactive table summarizing various design strategies for iridium(III) complexes and their impact on OLED performance.

Design Strategy Description Primary Effect Performance Goal Reference
Ligand Functionalization Adding electron-withdrawing or -donating groups to ligands.Tunes HOMO/LUMO energy levels.Color Tuning (e.g., achieving deep blue emission). nih.govnih.gov
Structural Rigidity Using inflexible ligands to limit vibrational energy loss.Reduces non-radiative decay.Higher Quantum Efficiency. rsc.orgcapes.gov.br
Geometric Isomer Control Synthesizing specific isomers (e.g., facial vs. meridional).Alters photophysical properties and stability.Optimized Efficiency & Stability. rsc.orgcapes.gov.br
Asymmetric Coordination Employing a mix of tridentate, bidentate, and monodentate ligands.Enhances molecular stability and phosphorescence.Improved Lifetime & Efficiency. nih.govresearchgate.net
Ancillary Ligand Choice Selecting ancillary ligands with specific properties (e.g., pyridinylphosphinate).Improves charge transport and reduces efficiency roll-off.High Current Efficiency & Power Efficiency. nih.gov

Research in Photonics and Light-Harvesting Applications

The utility of materials derived from iridium(III) precursors extends beyond displays into the broader fields of photonics and light-harvesting. everand.comwiley.comwiley.com The fundamental photophysical properties that make iridium(III) complexes excellent for OLEDs also make them suitable for applications that involve the absorption and conversion of light energy. wiley.com

These applications include:

Light-Harvesting for Solar Cells: Iridium complexes can act as photosensitizers, absorbing solar radiation and transferring the energy to other materials to generate electrical current. everand.comwiley.com

Photoredox Catalysis: In organic synthesis, iridium(III) photosensitizers can absorb visible light and use that energy to catalyze chemical reactions through energy transfer (EnT) or single-electron transfer (SET) processes. everand.comnih.gov The design of the ligands around the iridium center is crucial for tuning the complex's excited-state energy and lifetime to match the requirements of a specific catalytic transformation. nih.gov

Sensing and Bioimaging: The strong luminescence of certain iridium complexes makes them ideal probes for chemical sensing and biological imaging applications. everand.comwiley.com

Future Directions and Emerging Research Frontiers for Iridium Iii Bromide Tetrahydrate

Integration with Heterogeneous Catalysis and Supported Systems

The transition from homogeneous to heterogeneous catalysis is a critical step towards creating more sustainable and industrially viable chemical processes. For Iridium(III) bromide tetrahydrate, this involves its immobilization onto solid supports, which facilitates catalyst recovery and reuse, a key consideration given the high cost and scarcity of iridium.

Future research is poised to explore the deposition of this compound onto various nanostructured supports. Materials like graphene oxide and carbon nanotubes are at the forefront of this research. For instance, studies on iridium(III) chloride, a closely related precursor, have demonstrated the successful preparation of iridium/graphene nanostructured catalysts. nih.govpreprints.org These catalysts, formed by the reaction of graphene oxide with the iridium salt, have shown exceptional activity in C-N bond formation, a fundamental reaction in organic synthesis. nih.govpreprints.org The resulting materials can promote reactions under solvent-free conditions, highlighting the green chemistry potential of such supported systems. nih.gov

Another promising avenue is the use of this compound as a precursor for creating catalysts on carbon nanotube supports. Research on other iridium complexes has shown that anchoring them to carbon nanotubes can enhance catalytic activity in hydrogen transfer reactions. preprints.org The degree of oxidation of the carbon nanotube support has been found to play a crucial role in the catalyst's performance, suggesting that the surface chemistry of the support can be tuned to optimize catalytic efficiency.

The development of these heterogeneous catalysts from this compound will likely involve detailed characterization of the material's structure and the nature of the interaction between the iridium species and the support. Techniques such as transmission electron microscopy (TEM), X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) will be instrumental in understanding the morphology, crystallinity, and oxidation state of the supported iridium. researchgate.netnptu.edu.twnih.gov

Exploration of Novel Material Platforms and Advanced Device Architectures

Beyond catalysis, the unique electronic and photophysical properties of iridium(III) complexes make them prime candidates for advanced materials and devices. This compound can serve as a valuable precursor for the synthesis of these novel materials.

One of the most exciting frontiers is the development of phosphorescent organic light-emitting diodes (OLEDs). Iridium(III) complexes are renowned for their high phosphorescence quantum yields, which are crucial for achieving high-efficiency OLEDs. wikipedia.orgnih.gov Research has shown that cyclometalated iridium(III) complexes can be used as emitters in OLEDs, contributing to improved light emission and energy efficiency. nih.govchemimpex.com While much of the existing research has utilized chloride or other ancillary ligands, this compound offers a pathway to synthesize new brominated iridium complexes with potentially unique photophysical properties. The synthesis of such complexes often involves the preparation of a μ-chloro bridged precursor, which can be adapted for bromide-containing starting materials. nih.gov

Another area of exploration is in the field of sensing. Iridium(III)-based metal-organic frameworks (MOFs) have been shown to act as multiresponsive luminescent sensors for various ions and biomolecules in aqueous media. researchgate.net These MOFs can be designed to exhibit high selectivity and sensitivity. This compound could be a key building block in the synthesis of novel MOFs, where the bromide ligand could influence the framework's structure and sensing capabilities.

Furthermore, the synthesis of iridium nanoparticles from precursors like this compound opens up possibilities in nanomedicine. Iridium nanoparticles are being investigated for applications such as anticancer agents, leveraging their ability to induce reactive oxygen species (ROS) and inhibit critical cellular processes in cancer cells. rsc.org The synthesis of uniform, surfactant-free iridium nanoparticles is a key challenge that is being addressed through various synthetic methods. researchgate.netmdpi.com

Synergistic Approaches Combining Advanced Experimental Techniques with Multiscale Computational Modeling

To accelerate the discovery and optimization of this compound-based materials and catalysts, a synergistic approach that combines advanced experimental techniques with multiscale computational modeling is essential.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for investigating the geometrical structures, electronic properties, and optical spectra of iridium(III) complexes. nih.govrsc.orgnih.gov These methods can be used to predict the properties of new complexes derived from this compound before they are synthesized in the lab, saving time and resources. For example, DFT calculations can help in understanding the electronic structure of iridium complexes for OLED applications, guiding the design of materials with desired emission colors and efficiencies. nih.govrsc.org Theoretical studies can also elucidate reaction mechanisms in catalysis, providing insights that are difficult to obtain through experiments alone. researchgate.net

Computational Fluid Dynamics (CFD) is another modeling technique that can be applied to optimize the synthesis of this compound and its derivatives. CFD simulations can model the fluid dynamics in reactors, helping to understand and improve processes like the synthesis of supported catalysts or nanoparticles. mdpi.comnih.gov

The integration of these computational models with experimental data from techniques like in-situ spectroscopy and microscopy will provide a comprehensive understanding of the structure-property relationships in these materials. This feedback loop between theory and experiment is crucial for the rational design of next-generation materials based on this compound.

Addressing Challenges in the Scalable Synthesis and Sustainable Utilization of this compound in Research

Despite its potential, the widespread use of this compound in research and industry is hampered by several challenges, primarily related to the scarcity and high cost of iridium.

The scalable synthesis of this compound itself, as well as its derived catalysts and materials, needs to be addressed. While laboratory-scale synthesis methods are established, transitioning to larger-scale production requires optimization of reaction conditions and purification processes to ensure cost-effectiveness and minimize waste. wikipedia.org One of the key challenges is the efficient recovery and recycling of iridium from spent catalysts and other waste streams. dfpmr.comnoble6.comewasterefining.commatthey.com The development of efficient hydrometallurgical and other recycling processes is critical for creating a closed-loop system for iridium, thereby reducing the reliance on primary mining. dfpmr.comewasterefining.com

Techno-economic analysis (TEA) and life-cycle assessment (LCA) will play a crucial role in evaluating the economic viability and environmental impact of processes involving this compound. mdpi.comresearchgate.netchemrxiv.orgnrel.gov These analyses can help identify cost drivers and environmental hotspots in the production and use of iridium-based materials, guiding research towards more sustainable pathways. For instance, in the context of green hydrogen production using PEM electrolyzers, reducing the iridium loading in catalysts without compromising performance is a major research focus. matthey.com

Furthermore, the sustainable sourcing of iridium is a global concern. Promoting research into "thrifting" or reducing the amount of iridium required in applications, alongside developing robust recycling infrastructures, will be essential for the long-term viability of iridium-based technologies. matthey.com

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Iridium(III) bromide tetrahydrate relevant to experimental handling?

  • Key Properties : The compound exists as olive-green, brown, or black monoclinic crystals (color variation depends on synthesis conditions) . It has a density of 6.82 g/cm³ and is soluble in water, acids, and alkalis but insoluble in alcohol . At 100°C, it loses three water molecules, impacting its hydration state .
  • Methodological Considerations : Store in a tightly sealed container in cool, dry conditions to prevent dehydration or moisture absorption . Use inert atmospheres (e.g., nitrogen gloveboxes) for sensitive reactions to mitigate oxidation or hydrolysis.

Q. How is this compound typically synthesized, and what purity controls are recommended?

  • Synthesis : Often prepared via direct reaction of iridium metal or iridium(III) oxide with hydrobromic acid under controlled hydration. For lab-scale synthesis, refluxing IrCl₃·xH₂O with HBr (48%) yields IrBr₃·4H₂O after crystallization .
  • Purity Controls : Use ICP-MS to verify Ir content (40.0 ± 3.0% assay) and trace metal impurities (e.g., Fe, Ni < 0.1%) . Anhydrous forms should be confirmed via thermogravimetric analysis (TGA) to detect residual water .

Advanced Research Questions

Q. How does the hydration state of IrBr₃·4H₂O influence its catalytic activity in oxidation reactions?

  • Mechanistic Insight : The tetrahydrate form provides a labile water lattice, facilitating ligand exchange in catalytic cycles. Dehydration at >100°C generates active sites but may reduce solubility, necessitating solvent optimization (e.g., polar aprotic solvents) .
  • Experimental Design : Compare catalytic performance (e.g., turnover frequency) of hydrated vs. thermally treated samples in model reactions like alcohol oxidation. Monitor hydration states using TGA-DSC and in situ XRD .

Q. How can researchers resolve discrepancies in reported solubility and stability data for IrBr₃·4H₂O?

  • Data Contradictions : Some sources report water solubility, while others note limited solubility in alcohols . Variations arise from hydration state, particle size, and trace impurities.
  • Validation Approach : Replicate solubility tests using standardized protocols (e.g., USP <921>). Characterize batches via XRF or EDX to identify impurity-driven inconsistencies .

Q. What advanced techniques are recommended for characterizing IrBr₃·4H₂O in heterogeneous catalysis studies?

  • Techniques :

  • X-ray Absorption Spectroscopy (XAS) : Probes local Ir coordination changes during catalysis.
  • In Situ Raman Spectroscopy : Tracks intermediate species formation in real time.
  • HAADF-STEM : Visualizes nanoparticle dispersion on supports (e.g., carbon) .
    • Data Interpretation : Correlate Ir oxidation states (from XANES) with catalytic activity to identify active phases.

Q. What safety protocols are critical when handling IrBr₃·4H₂O in high-temperature or acidic environments?

  • Hazards : The compound may release toxic bromine vapors above 150°C and irritate respiratory pathways .
  • Mitigation Strategies : Use fume hoods with HEPA filters, wear acid-resistant PPE (e.g., nitrile gloves), and employ scrubbers for gas byproducts. For decomposition studies, integrate mass spectrometry to monitor volatile emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.